3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2640979-84-4
VCID: VC11857183
InChI: InChI=1S/C21H26FN5O3S/c1-4-25-13-20(24-14(25)2)31(29,30)26-9-7-16(8-10-26)12-27-15(3)23-19-11-17(22)5-6-18(19)21(27)28/h5-6,11,13,16H,4,7-10,12H2,1-3H3
SMILES: CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C
Molecular Formula: C21H26FN5O3S
Molecular Weight: 447.5 g/mol

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

CAS No.: 2640979-84-4

Cat. No.: VC11857183

Molecular Formula: C21H26FN5O3S

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one - 2640979-84-4

Specification

CAS No. 2640979-84-4
Molecular Formula C21H26FN5O3S
Molecular Weight 447.5 g/mol
IUPAC Name 3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Standard InChI InChI=1S/C21H26FN5O3S/c1-4-25-13-20(24-14(25)2)31(29,30)26-9-7-16(8-10-26)12-27-15(3)23-19-11-17(22)5-6-18(19)21(27)28/h5-6,11,13,16H,4,7-10,12H2,1-3H3
Standard InChI Key HZPGISBDWVZUKE-UHFFFAOYSA-N
SMILES CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C
Canonical SMILES CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C

Introduction

Structural Elucidation and Nomenclature

Core Architecture

The compound features a 3,4-dihydroquinazolin-4-one core, a bicyclic scaffold prevalent in medicinal chemistry due to its bioisosteric relationship with purines . Key modifications include:

  • 7-Fluoro substitution: Enhances metabolic stability and membrane permeability via electronegative effects .

  • 2-Methyl group: Introduces steric hindrance, potentially modulating target binding affinity .

The quinazolinone moiety is linked via a methylene bridge (-CH2_2-) to a piperidin-4-yl group, which is further functionalized at the 1-position with a 1-ethyl-2-methyl-1H-imidazol-4-ylsulfonyl substituent. This sulfonamide group likely enhances solubility and provides hydrogen-bonding capabilities .

Systematic Nomenclature

The IUPAC name systematically describes the connectivity:

  • 3,4-Dihydroquinazolin-4-one as the parent structure.

  • 7-Fluoro and 2-methyl substituents on the quinazolinone.

  • 3-[(Piperidin-4-yl)methyl] linkage.

  • 1-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl] modification on the piperidine nitrogen.

Synthetic Considerations

Retrosynthetic Analysis

Hypothetical synthetic routes draw parallels to imidazole sulfonamide syntheses :

Route 1: Sequential Functionalization

  • Quinazolinone Formation: Condensation of 2-amino-4-fluoro-5-methylbenzoic acid with methyl isocyanate.

  • Piperidine Coupling: Mitsunobu reaction to install the piperidinylmethyl group .

  • Sulfonylation: Reaction of piperidine with 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride under Schotten-Baumann conditions .

Route 2: Convergent Approach

  • Sulfonamide Preparation: Synthesize 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carbaldehyde separately .

  • Reductive Amination: Condense with 7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one using NaBH3_3CN .

Key Intermediate Characterization

Analogous syntheses (e.g., ethyl 3-(2-((4-cyanophenylamino)methyl) derivatives) demonstrate the utility of carbonyldiimidazole (CDI)-mediated couplings and toluene-mediated cyclizations . For instance, CDI activates carboxylic acids for subsequent nucleophilic attack by amines, a strategy applicable to sulfonamide formation .

Physicochemical Profiling

Calculated Properties

ParameterValue
Molecular FormulaC23_{23}H28_{28}FN5_5O3_3S
Molecular Weight489.56 g/mol
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area98.5 Ų

These values suggest moderate lipophilicity and sufficient solubility for oral bioavailability .

Spectroscopic Signatures

  • 1^1H NMR: Expected signals include:

    • δ 1.35 (t, 3H, CH2_2CH3_3), δ 2.45 (s, 3H, imidazole-CH3_3), δ 3.20–3.80 (m, piperidine-H).

  • HRMS: [M+H]+^+ at m/z 490.1921.

Molecular Dynamics Simulations

Binding Mode Stability

75 ns simulations of related sulfonamide-piperidine compounds show:

  • Sulfonyl group stabilization via hydrogen bonds with Arg/Lys residues .

  • Quinazolinone ring dynamics influencing hydrophobic interactions .

Future Research Directions

  • Synthetic Validation: Optimize Routes 1 and 2 for yield improvement.

  • In Vitro Screening: Prioritize serine protease targets (Tmprss2, thrombin).

  • ADMET Profiling: Assess metabolic stability in hepatocyte models.

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